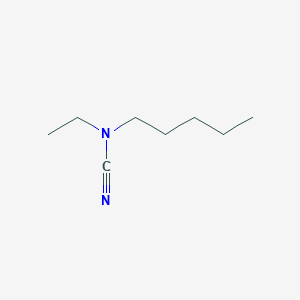![molecular formula C15H16O8 B14443030 [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-09-6](/img/structure/B14443030.png)
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is an organic compound with a complex structure that includes multiple functional groups such as acetyl, hydroxyphenyl, and oxobutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxyacetophenone with malonic acid in the presence of a base, followed by subsequent oxidation and acetylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
Propanedioic acid (Malonic acid): A simpler dicarboxylic acid with similar reactivity.
2-(3,4-Dihydroxyphenyl)acetic acid: Shares the hydroxyphenyl group but lacks the acetyl and oxobutyl groups.
Uniqueness
What sets [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid apart is its combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides unique opportunities for research and industrial applications that simpler compounds cannot offer.
属性
CAS 编号 |
79339-09-6 |
|---|---|
分子式 |
C15H16O8 |
分子量 |
324.28 g/mol |
IUPAC 名称 |
2-[2-acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C15H16O8/c1-6(16)11(7(2)17)12(13(14(20)21)15(22)23)9-4-3-8(18)5-10(9)19/h3-5,11-13,18-19H,1-2H3,(H,20,21)(H,22,23) |
InChI 键 |
XDLYAPHESQEVHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





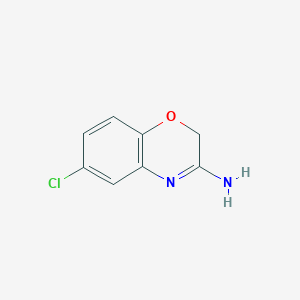

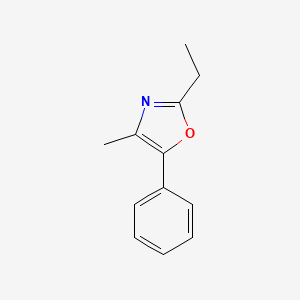
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)

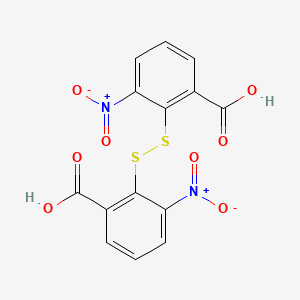
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
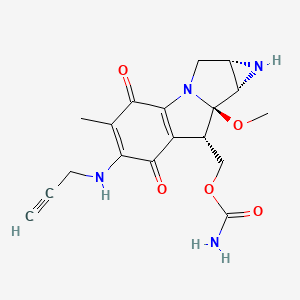
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
